Capsiate

Description

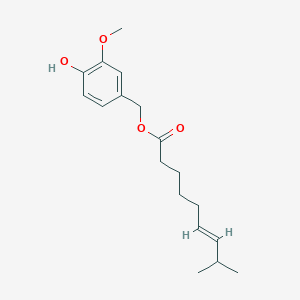

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxy-3-methoxyphenyl)methyl (E)-8-methylnon-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h6,8,10-12,14,19H,4-5,7,9,13H2,1-3H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICNYIDDNJYKCP-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174575 | |

| Record name | Capsiate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205687-01-0 | |

| Record name | Capsiate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205687-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capsiate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205687010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capsiate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPSIATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX8I7HG5I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Review of the Biological Activities of Capsiate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activities of capsiate, a non-pungent analog of capsaicin found in CH-19 Sweet peppers. This document summarizes key findings on its mechanisms of action, physiological effects, and potential therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Biological Activities and Mechanisms of Action

This compound, despite its lack of pungency, shares many of the biological activities of capsaicin, primarily through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] Unlike capsaicin, which activates TRPV1 receptors in the mouth causing a burning sensation, this compound is hydrolyzed in the oral mucosa and thus activates TRPV1 receptors primarily in the gut.[1] This activation triggers a range of downstream signaling events, leading to its observed effects on metabolism, inflammation, and cellular growth.

Metabolic Regulation

A significant body of research has focused on the metabolic effects of this compound, particularly its potential as an anti-obesity agent.

Anti-Obesity and Thermogenic Effects:

This compound has been shown to increase energy expenditure and enhance fat oxidation.[1][3] This thermogenic effect is mediated through the activation of the sympathetic nervous system.[1] Studies in humans have demonstrated that this compound supplementation can modestly increase resting energy expenditure.[4] A meta-analysis of clinical studies concluded that capsaicin and capsinoids could increase energy expenditure by approximately 70 kcal/day in individuals with a BMI > 25 kg/m ².[5][6] One study found that daily supplementation with 6 mg of capsinoids for 12 weeks resulted in a reduction in abdominal fat in overweight individuals.[3][7]

Glucose Metabolism:

This compound has also been shown to improve glucose metabolism. In diabetic rats, both capsaicin and this compound improved glucose tolerance and potentiated insulin secretion.[8] Notably, this compound was found to enhance hepatic insulin sensitivity, an effect not observed with capsaicin.[8]

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory properties. It has been shown to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.[9][10] This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[9][11] In vivo studies have demonstrated that pretreatment with nordihydrothis compound, a related capsinoid, can protect mice from lethal septic shock and reduce intestinal inflammation.[9]

Antioxidant Properties

Capsinoids, including this compound, have demonstrated significant antioxidant activity.[12][13] They can protect against free radical attack and inhibit lipid peroxidation.[12][13] Studies have shown their efficacy in scavenging lipid peroxyl radicals, an effect attributed to their ability to donate hydrogen atoms.[13]

Anti-Cancer Potential

Emerging research suggests that this compound may possess anti-cancer properties. It has been shown to inhibit angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[14] This anti-angiogenic effect is mediated through the direct inhibition of Src kinase activity.[14][15] this compound and its related compounds may be more applicable in cancer therapy than capsaicin due to their non-pungent nature.[16]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the biological activities of this compound.

| Biological Activity | Model System | Dosage/Concentration | Key Quantitative Finding | Reference |

| Energy Expenditure | Humans (BMI > 25 kg/m ²) | Not specified | Increase of 292 kJ/day (69.79 kcal/day) | [6] |

| Abdominal Fat | Overweight Humans | 6 mg/day capsinoid for 12 weeks | Modest reduction in abdominal fat | [3][7] |

| Lipid Metabolism | 3T3-L1 White Adipocytes | Combination of capsaicin and this compound | Decreased triacylglycerol (0.2849 ± 0.0188 mmol/g of protein vs. control 0.6703 ± 0.0385) | [17] |

| Src Kinase Inhibition | In vitro kinase assay | ~10 μmol/L | IC50 for inhibition of purified Src kinase | [15] |

| VEGF-induced Permeability | HUVECs | 5, 10, or 25 μmol/L | Dose-dependent inhibition of VEGF-induced endothelial permeability | [15] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments investigating the biological activities of this compound.

Assessment of Anti-Obesity Effects in Humans

-

Study Design: Double-blind, randomized, placebo-controlled trial.

-

Participants: Overweight or obese subjects.

-

Intervention: Oral administration of 6 mg/day capsinoid for 12 weeks.

-

Outcome Measures:

-

Primary: Change in abdominal fat mass measured by dual-energy X-ray absorptiometry (DXA).

-

Secondary: Changes in body weight, body mass index (BMI), and other anthropometric parameters.

-

-

Reference: [7]

In Vitro Anti-Inflammatory Assay (NF-κB Activation)

-

Cell Line: Jurkat T cells or murine peritoneal macrophages.

-

Stimulus: TNF-α or lipopolysaccharide (LPS) to induce NF-κB activation.

-

Treatment: Pre-incubation with varying concentrations of this compound.

-

Methodology:

-

Nuclear extracts are prepared from treated and untreated cells.

-

Electrophoretic mobility shift assay (EMSA) is performed using a radiolabeled oligonucleotide probe containing the NF-κB consensus sequence to assess DNA binding activity.

-

Western blot analysis is used to determine the protein levels of IκBα in the cytoplasm and the p65 subunit of NF-κB in the nucleus.

-

In Vitro Angiogenesis Assay (Tube Formation)

-

Cell Line: Human umbilical vein endothelial cells (HUVECs).

-

Methodology:

-

HUVECs are seeded on a layer of Matrigel in a 96-well plate.

-

Cells are treated with vascular endothelial growth factor (VEGF) in the presence or absence of varying concentrations of this compound.

-

After incubation (typically 18-24 hours), the formation of capillary-like structures (tubes) is observed and photographed under a microscope.

-

The degree of tube formation is quantified by measuring the total tube length or the number of branch points.

-

-

Reference: [14]

Antioxidant Activity Assays

-

DPPH Radical Scavenging Assay: Measures the ability of this compound to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that is quantified spectrophotometrically.[18][19]

-

Rancimat Assay: Evaluates the antioxidant activity of this compound in a lipid matrix (e.g., soybean oil) by measuring the induction period of oxidation under accelerated conditions (high temperature and airflow).[18][19]

-

Autoxidation of Linoleic Acid: The rate of inhibition of linoleic acid autoxidation in a micellar system is measured to assess the chain-breaking antioxidant activity of this compound.[18][19]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the biological activities of this compound.

References

- 1. The Effects of Capsaicin and this compound on Energy Balance: Critical Review and Meta-analyses of Studies in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPV1 activation and induction of nociceptive response by a non-pungent capsaicin-like compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. caringsunshine.com [caringsunshine.com]

- 5. mdpi.com [mdpi.com]

- 6. magistralbr.caldic.com [magistralbr.caldic.com]

- 7. Dietary capsaicin and its anti-obesity potency: from mechanism to clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. magistralbr.caldic.com [magistralbr.caldic.com]

- 9. Immunosuppressive activity of capsaicinoids: this compound derived from sweet peppers inhibits NF-kappaB activation and is a potent antiinflammatory compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.uniupo.it [research.uniupo.it]

- 11. Capsaicin exhibits anti-inflammatory property by inhibiting IkB-a degradation in LPS-stimulated peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antioxidant activity of capsinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bkherb.com [bkherb.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Anticancer Activity of Natural and Synthetic Capsaicin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Evaluation of the antioxidant activity of this compound analogues in polar, nonpolar, and micellar media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

The Discovery, Isolation, and Scientific Significance of Capsiate from Sweet Peppers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, isolation, and biological significance of capsiate, a non-pungent analog of capsaicin found in sweet peppers. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.

Introduction: The Emergence of a Non-Pungent Capsaicinoid

Capsinoids are a group of compounds structurally similar to capsaicinoids, the compounds responsible for the pungency of hot peppers. The primary and most abundant capsinoid is this compound. Unlike capsaicin, which possesses a pungent amide bond, this compound has an ester bond, rendering it non-pungent. This unique characteristic has garnered significant scientific interest, as this compound exhibits many of the beneficial physiological effects of capsaicin, such as anti-obesity and metabolic-enhancing properties, without the associated spiciness and potential for gastrointestinal irritation.

The initial discovery of capsinoids was a pivotal moment in the study of Capsicum species. In 1998, a team of Japanese researchers led by Kenji Kobata first reported the isolation of novel capsaicinoid-like substances, this compound and dihydrothis compound, from the fruits of a non-pungent cultivar of Capsicum annuum L., named 'CH-19 Sweet'[1][2]. This discovery opened up new avenues for research into the biosynthesis of these compounds and their potential applications in food, pharmaceuticals, and nutraceuticals.

Biosynthesis of this compound in Sweet Peppers

The biosynthesis of this compound in sweet peppers is a fascinating deviation from the well-established capsaicinoid pathway in pungent varieties. Both pathways share common precursors, originating from the phenylpropanoid and branched-chain fatty acid pathways. However, a critical enzymatic step differentiates the synthesis of the vanillylamine moiety of capsaicin from the vanillyl alcohol moiety of this compound.

In pungent peppers, vanillin is converted to vanillylamine by the putative aminotransferase (pAMT). In non-pungent, this compound-producing cultivars like 'CH-19 Sweet', a mutation or downregulation of the pAMT gene leads to an accumulation of vanillin. This vanillin is then reduced to vanillyl alcohol by the enzyme cinnamyl alcohol dehydrogenase (CAD)[3]. The vanillyl alcohol is subsequently esterified with a branched-chain fatty acid, such as 8-methyl-6-nonenoic acid, by capsaicin synthase to form this compound[3].

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound from sweet peppers, based on established and optimized protocols.

Extraction of this compound

The choice of solvent is critical for the efficient extraction of this compound. Due to its ester structure, this compound is more lipophilic than capsaicin.

Protocol: Solvent Extraction of this compound

-

Sample Preparation: Harvest fresh sweet pepper fruits (e.g., 'CH-19 Sweet' or other known this compound-containing varieties). Wash the fruits with deionized water and dry them thoroughly. The fruits can be either freeze-dried or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight to minimize degradation of the target compounds. Once dried, grind the pepper material into a fine powder using a blender or a mill.

-

Solvent Selection: Ethyl acetate has been shown to be a highly effective solvent for this compound extraction. Other suitable solvents include acetone, methanol, and pentane[4][5].

-

Extraction Procedure:

-

Weigh approximately 10 g of the dried pepper powder and place it into a flask.

-

Add 100 mL of ethyl acetate to the flask.

-

Macerate the mixture at room temperature with constant stirring for 24 hours. Alternatively, use ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) for shorter extraction times and potentially higher yields[4].

-

After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Repeat the extraction process with the residue two more times with fresh solvent to ensure maximum recovery.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

Purification of this compound

The crude extract contains a mixture of compounds, including other capsinoids, fats, and pigments. Column chromatography is a standard method for purifying this compound.

Protocol: Column Chromatography Purification

-

Stationary Phase: Prepare a silica gel 60 (70-230 mesh) column.

-

Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used. Start with a low polarity mobile phase (e.g., n-hexane:ethyl acetate 95:5) and gradually increase the polarity.

-

Procedure:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the top of the prepared silica gel column.

-

Begin elution with the starting mobile phase, collecting fractions.

-

Gradually increase the proportion of ethyl acetate in the mobile phase (e.g., to 90:10, 85:15, etc.).

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) using a similar solvent system and a UV lamp (254 nm) for visualization.

-

Pool the fractions containing the purified this compound.

-

Evaporate the solvent from the pooled fractions to obtain purified this compound.

-

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the quantification of this compound.

Protocol: HPLC Analysis

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV or Diode Array Detector (DAD), and an autosampler.

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile and water.

-

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound standard in methanol or acetonitrile. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a known weight of the purified extract in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) for isocratic elution.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detection at 280 nm.

-

-

Analysis: Inject the standard solutions to generate a calibration curve (peak area vs. concentration). Inject the sample solution and determine the peak area of this compound. Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Quantitative Data

The content of this compound can vary significantly depending on the pepper cultivar, ripening stage, and extraction method used.

Table 1: this compound Content in Different Sweet Pepper Cultivars

| Cultivar | This compound Content (µg/g dry weight) | Reference |

| 'CH-19 Sweet' | Varies with ripening, can exceed 1000 µg/g in immature fruit | [6] |

| 'Filius Blue' | Maximum concentration at 34 days post-anthesis | |

| 'Filius Green' | Maximum concentration at 34 days post-anthesis | |

| 'Habanero' | ~603.66 µg/g in intermediate development stages | |

| '509-45-1' | Can exceed 1000 µg/g in immature green stage | [6] |

Table 2: Comparison of Extraction Methods for Capsinoids

| Extraction Method | Solvent | Yield | Reference |

| Maceration | Ethyl Acetate | High | [5] |

| Maceration | Acetone | Moderate | [5] |

| Maceration | Methanol | Moderate | [4] |

| Ultrasound-Assisted Extraction (UAE) | Methanol:Ethyl Acetate (42:58) | Optimized high yield | [4] |

| Microwave-Assisted Extraction (MAE) | Methanol:Ethyl Acetate (42:58) | Optimized high yield | [4] |

| Supercritical Fluid Extraction (SFE) | Carbon Dioxide | High, solvent-free extract | [7] |

Signaling Pathways Activated by this compound

This compound exerts its biological effects through the activation of several key signaling pathways.

PPARγ/β3-AR Signaling Pathway

This compound has been shown to induce browning of white adipocytes, a process that increases energy expenditure. This effect is mediated through the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the β3-Adrenergic Receptor (β3-AR) signaling pathways. Activation of these receptors leads to the upregulation of genes involved in thermogenesis and lipid metabolism.

Src Kinase Signaling Pathway

This compound has also been found to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and other pathologies. This anti-angiogenic effect is mediated by the direct inhibition of Src kinase activity. Vascular Endothelial Growth Factor (VEGF) is a potent stimulator of angiogenesis. This compound blocks the VEGF-induced activation of Src kinase and its downstream signaling, thereby inhibiting endothelial cell proliferation, migration, and tube formation.

Conclusion

The discovery and isolation of this compound from sweet peppers have provided a valuable molecule for scientific investigation. Its non-pungent nature, combined with its beneficial biological activities, makes it a promising candidate for the development of functional foods, nutraceuticals, and therapeutic agents for metabolic disorders and cancer. This technical guide offers a foundational resource for researchers to further explore the potential of this intriguing compound. The detailed protocols and pathway visualizations are intended to facilitate experimental design and a deeper understanding of the molecular mechanisms underlying the effects of this compound.

References

- 1. Recent Understanding of the Biosynthesis of Capsaicinoids and Low-pungent Analogs towards Quality Improvement of Chili Pepper [jstage.jst.go.jp]

- 2. Novel Capsaicinoid-like Substances, this compound and Dihydrothis compound, from the Fruits of a Nonpungent Cultivar, CH-19 Sweet, of Pepper (<i>Capsicum annuum</i> L.) | CiNii Research [cir.nii.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Surfactant-mediated extraction of capsaicin from Capsicum annuum L. fruit in various solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. worldwidejournals.com [worldwidejournals.com]

- 7. biotechnologyjournal.usamv.ro [biotechnologyjournal.usamv.ro]

Capsiate: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsiate, a non-pungent analog of capsaicin, has garnered significant interest in the scientific community for its potential therapeutic applications, including weight management, anti-inflammatory effects, and metabolic improvement.[1] As a member of the capsinoid family, its ester bond linkage, in contrast to the amide bond of capsaicinoids, results in a significantly lower pungency, making it a more palatable alternative for oral administration.[2] This technical guide provides an in-depth overview of the core physicochemical properties and solubility of this compound, offering valuable data and experimental insights for researchers and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for formulation development, bioavailability assessment, and understanding its biological interactions. The key physicochemical parameters for this compound are summarized in the table below. It is important to note that due to the structural similarity and more extensive research on capsaicin, some of the presented data for this compound are estimated or supplemented with data from capsaicin where specific this compound data is unavailable.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆O₄ | [3] |

| Molecular Weight | 306.4 g/mol | [3] |

| Appearance | Crystalline or waxy solid, off-white to pale yellow | Inferred from Capsaicin[4] |

| Melting Point | Not explicitly found for this compound. Capsaicin: 62-65 °C | [5][6][7] |

| Boiling Point | 421.27 °C (estimated) | [8] |

| pKa (Strongest Acidic) | 9.91 (estimated) | [9] |

| logP (Octanol-Water Partition Coefficient) | 4.2 - 4.515 (estimated) | [3][8][9] |

| Polar Surface Area | 55.76 Ų | [9] |

Solubility Profile

The solubility of this compound is a critical factor influencing its absorption and bioavailability. Generally characterized as a lipophilic compound, this compound exhibits poor solubility in aqueous solutions and greater solubility in organic solvents and oils.[10]

Qualitative Solubility

This compound is sparingly soluble in water but shows good solubility in various organic solvents.[11] Its stability is a key consideration, as it is known to be labile in polar and protic solvents like water and alcohols, where it can undergo degradation.[11]

Quantitative Solubility Data

Precise quantitative solubility data for this compound is limited in publicly available literature. However, data for its structural analogue, capsaicin, provides a valuable reference point for formulation development.

| Solvent | Solubility of Capsaicin | Source |

| Water | 0.0013 g/100 mL (13 mg/L) | [6] |

| Ethanol | Freely soluble; >30 mg/mL | [12][13] |

| Methanol | Soluble | [14] |

| Acetone | Soluble | [15] |

| Ethyl Acetate | Effective solvent for extraction | [15] |

| Diethyl Ether | Freely soluble | [12] |

| Benzene | Freely soluble | [12] |

| Dimethyl Sulfoxide (DMSO) | >30 mg/mL | [13] |

| Olive Oil | Soluble | [16] |

| Sunflower Oil | High solubility | [11] |

| Gingelly Oil | High solubility | [11] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline the methodologies for determining key physicochemical and solubility parameters.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed glass flask.

-

Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the solution to stand to let undissolved solids settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered saturated solution to a suitable concentration for analysis.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the original solubility based on the dilution factor.

-

Determination of Melting Point (Capillary Method)

The melting point is a key indicator of a crystalline solid's purity.

Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

-

Measurement:

-

Place the capillary tube into a melting point apparatus.

-

Set the apparatus to heat at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.

-

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common method for determining the acid dissociation constant (pKa).

Principle: The pH of a solution of the compound is measured as a titrant of known concentration is added incrementally. The pKa is determined from the resulting pH titration curve.

Procedure:

-

Solution Preparation:

-

Dissolve a known amount of this compound in a suitable solvent mixture (e.g., water-cosolvent if solubility is an issue).

-

Calibrate a pH meter using standard buffer solutions.

-

-

Titration:

-

Place the this compound solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, known volumes.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized. This point corresponds to the inflection point of the titration curve.

-

Signaling Pathway

This compound exerts many of its biological effects through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel.[2] Activation of TRPV1 leads to an influx of calcium ions (Ca²⁺), initiating a cascade of downstream signaling events.

Caption: this compound activates the TRPV1 receptor, leading to calcium influx and downstream signaling.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical experimental workflow for determining the solubility of this compound.

Caption: A streamlined workflow for determining this compound solubility using the shake-flask method.

Logical Relationship of Physicochemical Properties to Formulation

The physicochemical properties of this compound are interconnected and directly influence formulation strategies. This diagram illustrates these relationships.

Caption: Key physicochemical properties of this compound and their influence on formulation design.

References

- 1. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization [frontiersin.org]

- 3. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. enamine.net [enamine.net]

- 6. smart.dhgate.com [smart.dhgate.com]

- 7. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pharmajia.com [pharmajia.com]

- 9. Melting Point Apparatus SOP Template | Template by ClickUp™ [clickup.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. SOP for Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 12. Capsaicin | C18H27NO3 | CID 1548943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Surfactant-mediated extraction of capsaicin from Capsicum annuum L. fruit in various solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization and Quantification of Capsaicinoids and Phenolic Compounds in Two Types of Chili Olive Oils, Using HPLC/MS - PMC [pmc.ncbi.nlm.nih.gov]

biosynthesis of capsiate in Capsicum annuum

An In-depth Technical Guide to the Biosynthesis of Capsiate in Capsicum annuum

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a non-pungent analogue of capsaicin, is a member of the capsinoid family of compounds found in certain varieties of Capsicum annuum. Structurally, capsinoids are esters of vanillyl alcohol and branched-chain fatty acids, distinguishing them from the pungent capsaicinoids, which are amides of vanillylamine.[1][2][3] This structural difference, specifically the substitution of an ester bond for an amide bond, results in a dramatically lower pungency, estimated to be about 1/1000th that of capsaicin.[1][4] Despite this, this compound retains many of the beneficial physiological activities of capsaicin, such as thermogenic and anti-obesity effects, making it a compound of significant interest for pharmaceutical and nutraceutical applications.[3][4]

The biosynthesis of this compound occurs in the placental tissue of the pepper fruit and is intricately linked to the capsaicinoid pathway.[1] Its formation is predominantly observed in specific non-pungent cultivars, such as 'CH-19 Sweet', where mutations in key enzymatic steps divert metabolic flux away from capsaicin production.[2][4] This guide provides a detailed technical overview of the this compound biosynthetic pathway, the key enzymes involved, quantitative gene expression data, and relevant experimental protocols.

The Biosynthetic Pathway: A Critical Divergence

The synthesis of this compound leverages the same two primary precursor pathways as capsaicin: the phenylpropanoid pathway, which produces the vanillyl moiety, and the branched-chain fatty acid pathway, which provides the acyl group.[5][6][7]

-

Phenylpropanoid Pathway : This pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce feruloyl-CoA. This intermediate is then converted to vanillin.

-

Branched-Chain Fatty Acid Pathway : This pathway typically starts with amino acids like valine or leucine to produce short- to medium-chain fatty acids, which are then activated to their acyl-CoA esters, such as 8-methyl-6-nonenoyl-CoA.[6]

The critical bifurcation point that determines whether capsaicin or this compound is synthesized occurs at the metabolic fate of vanillin .[5]

-

To Capsaicin (Pungent Pathway) : Vanillin is converted to vanillylamine in a reaction catalyzed by the putative aminotransferase (pAMT).[5][8]

-

To this compound (Non-Pungent Pathway) : Vanillin undergoes reduction to form vanillyl alcohol. This reaction is catalyzed by cinnamyl alcohol dehydrogenase (CAD), an enzyme also involved in lignin biosynthesis.[5][8]

Finally, the enzyme capsaicin synthase (CS) , encoded by the Pun1 gene, catalyzes the condensation of the acyl-CoA with either vanillylamine (to form capsaicin) or vanillyl alcohol (to form this compound).[5][9] Therefore, the presence and activity of pAMT versus CAD are the primary determinants for the differential accumulation of capsaicinoids and capsinoids. A loss-of-function mutation in the pAMT gene is a key reason for capsinoid accumulation in varieties like 'CH-19 Sweet'.[1]

Key Enzymes and Genes

The differential production of this compound is primarily controlled by the expression and function of three key genes: CAD, pAMT, and Pun1.

-

Cinnamyl Alcohol Dehydrogenase (CAD) : This enzyme is a key player in the lignin biosynthetic pathway in plants, where it reduces cinnamyl aldehydes to their corresponding alcohols.[8][10] In the context of capsinoid synthesis, CAD has been identified as the enzyme responsible for the reduction of vanillin to vanillyl alcohol.[8] Its expression is notably higher in the red, mature fruit placenta of capsinoid-producing varieties compared to immature green fruits.[8] The reaction is NADPH-dependent.[11]

-

Putative Aminotransferase (pAMT) : This enzyme catalyzes the conversion of vanillin to vanillylamine, the direct precursor to capsaicin.[5] In non-pungent, this compound-producing varieties like 'CH-19 Sweet', the pAMT gene contains mutations that lead to a loss of function.[1] This enzymatic block prevents the formation of vanillylamine, causing vanillin to accumulate and be shunted towards the CAD-catalyzed reduction to vanillyl alcohol, thus favoring this compound synthesis.[4]

-

Capsaicin Synthase (CS / Pun1) : Encoded by the Pun1 locus, this acyltransferase is the pivotal enzyme that catalyzes the final condensation step for both capsaicinoids and capsinoids.[6][9] It facilitates the formation of an amide bond between vanillylamine and a fatty acid-CoA or an ester bond between vanillyl alcohol and a fatty acid-CoA.[5][9] The presence of a functional, dominant Pun1 allele is essential for the production of both compound classes; plants with a recessive pun1/pun1 genotype produce neither capsaicin nor this compound.[12]

Quantitative Data

Gene Expression Levels

The relative transcript levels of pAMT, Pun1, and CAD vary significantly between pungent and capsinoid-producing cultivars, as well as during fruit development. The following table summarizes quantitative real-time PCR (qRT-PCR) data from placental tissue of different Capsicum varieties.

Table 1: Relative Transcript Levels of Key Biosynthetic Genes in Placental Tissue (Data summarized from Sano et al., 2022. Expression is normalized, with the level in 'CH-19 Sweet' mature red fruit set to 1)[13]

| Variety | Fruit Stage | Gene | Relative Transcript Level (Mean) | Primary Product |

| 'CH-19 Sweet' | Immature Green | pAMT | ~0.5 | This compound |

| Mature Red | pAMT | 1.0 | ||

| Immature Green | Pun1 | ~0.6 | ||

| Mature Red | Pun1 | 1.0 | ||

| Immature Green | CAD | ~0.2 | ||

| Mature Red | CAD | 1.0 | ||

| Red Habanero | Immature Green | pAMT | ~12.0 | Capsaicin |

| Mature Red | pAMT | ~2.5 | ||

| Immature Green | Pun1 | ~15.0 | ||

| Mature Red | Pun1 | ~2.0 | ||

| Immature Green | CAD | ~0.1 | ||

| Mature Red | CAD | ~0.2 |

Observations: In the pungent Red Habanero, pAMT and Pun1 expression are dramatically higher than in 'CH-19 Sweet', especially in the immature stage, correlating with high capsaicin production. Conversely, CAD expression, while present, is significantly lower. In the this compound-producing 'CH-19 Sweet', CAD expression increases upon maturation, coinciding with this compound accumulation.

Enzyme Kinetics

Table 2: Reference Enzyme Kinetic Parameters for Sorghum bicolor CAD Isoforms (Data from Scully et al., 2018. Assays performed with NADPH as the cofactor)[11][14]

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |

| SbCAD2 | p-Coumaraldehyde | 1.7 ± 0.3 | 20.3 ± 0.6 | 11.9 |

| Coniferaldehyde | 19.1 ± 1.1 | 18.0 ± 0.4 | 0.9 | |

| Sinapaldehyde | 9.0 ± 0.7 | 26.2 ± 0.7 | 2.9 | |

| SbCAD4 | p-Coumaraldehyde | 113.0 ± 19.0 | 9.9 ± 0.8 | 0.1 |

| Coniferaldehyde | 10.4 ± 1.2 | 26.5 ± 0.8 | 2.5 | |

| Sinapaldehyde | 6.8 ± 0.7 | 15.3 ± 0.4 | 2.3 |

Experimental Protocols

Protocol 1: Capsinoid Extraction and HPLC Analysis

This protocol outlines a standard method for the quantification of this compound and related capsinoids from pepper fruit tissue.

Methodology Details:

-

Sample Preparation :

-

Excise placental tissue from Capsicum fruits. Immediately freeze in liquid nitrogen and lyophilize (freeze-dry).

-

Grind the dried tissue into a homogeneous fine powder using a mortar and pestle or a spice grinder.

-

Accurately weigh approximately 0.5 g of the dried powder into a 50 mL conical tube.[15]

-

-

Extraction :

-

Add 25 mL of HPLC-grade acetonitrile to the tube.[16][17] Alternatively, ethanol can be used.[15]

-

Vortex thoroughly and place the tube in an ultrasonic water bath for 20 minutes to facilitate cell disruption and extraction.[18]

-

Transfer to an orbital shaker for an additional 15-30 minutes at room temperature.

-

-

Clarification and Filtration :

-

Centrifuge the extract at ~5,000 x g for 10 minutes to pellet solid debris.

-

Decant the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial. This step is critical to prevent column clogging.[18]

-

-

HPLC Conditions :

-

System : A standard HPLC system with a gradient pump, autosampler, column oven, and a Diode Array (DAD) or UV detector.

-

Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]

-

Mobile Phase : Isocratic elution with Acetonitrile:Water (60:40 v/v).[16][17]

-

Column Temperature : 30 °C.[18]

-

Injection Volume : 10 µL.[18]

-

-

Quantification :

-

Prepare a series of standard solutions of pure this compound of known concentrations (e.g., 1-100 µg/mL).

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Identify the this compound peak in the sample chromatograms by comparing its retention time to that of the standard.

-

Calculate the concentration of this compound in the sample extract using the regression equation from the calibration curve.

-

Protocol 2: Gene Expression Analysis via RNA-Seq

This protocol provides a general workflow for analyzing the transcriptome of Capsicum placental tissue to identify and quantify genes involved in this compound biosynthesis.

References

- 1. Content of Capsaicinoids and this compound in “Filius” Pepper Varieties as Affected by Ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Influence of Different Factors on the Metabolism of Capsaicinoids in Pepper (Capsicum annuum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sweet pepper and its principle constituent this compound: functional properties and health benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Understanding of the Biosynthesis of Capsaicinoids and Low-pungent Analogs towards Quality Improvement of Chili Pepper [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Evidence of capsaicin synthase activity of the Pun1-encoded protein and its role as a determinant of capsaicinoid accumulation in pepper - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Vanillin reduction in the biosynthetic pathway of this compound, a non-pungent component of Capsicum fruits, is catalyzed by cinnamyl alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. The Enzyme Activity and Substrate Specificity of Two Major Cinnamyl Alcohol Dehydrogenases in Sorghum (Sorghum bicolor), SbCAD2 and SbCAD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. worldveg.tind.io [worldveg.tind.io]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Determination of Capsaicin and Dihydrocapsaicin in Capsicum Fruit Samples using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. HPLC Analysis of Capsaicin and Dihydrocapsaicin in Chili Powder using Discovery® HS C18 Column | Sigma-Aldrich [sigmaaldrich.com]

The Intracellular Engagements of Capsiate: A Technical Guide to its Cellular Pathway Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsiate, a non-pungent capsaicin analog found in CH-19 Sweet peppers, has garnered significant attention in the scientific community for its potential therapeutic applications, particularly in the realms of metabolic disorders and obesity. Unlike its pungent counterpart, capsaicin, this compound offers the prospect of harnessing similar beneficial physiological effects without the associated sensory irritation. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound interacts with and modulates key cellular pathways. We will delve into the signaling cascades it triggers, present quantitative data from relevant studies, and provide detailed experimental protocols to facilitate further research in this promising field.

Core Cellular Signaling Pathways Modulated by this compound

This compound exerts its biological effects by engaging with a network of interconnected cellular signaling pathways. The primary and most well-documented of these is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This initial interaction serves as a gateway, triggering a cascade of downstream events that ultimately influence cellular metabolism, energy expenditure, and inflammatory responses. Key pathways impacted by this compound include the AMPK/SIRT1 axis, the regulation of uncoupling proteins (UCPs), and the modulation of peroxisome proliferator-activated receptor gamma (PPARγ) and its coactivator PGC-1α.

Transient Receptor Potential Vanilloid 1 (TRPV1) Signaling

The activation of TRPV1, a non-selective cation channel, is the principal mechanism through which this compound initiates its cellular effects.[1] Binding of this compound to the TRPV1 receptor, located on the cell membrane of various cell types including sensory neurons and adipocytes, leads to a conformational change in the channel. This change allows for the influx of calcium ions (Ca2+) into the cell, a critical event that serves as a second messenger to propagate the signal downstream.[2]

AMPK/SIRT1 Pathway Activation

A crucial downstream consequence of TRPV1 activation by this compound is the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway. The influx of calcium, triggered by TRPV1, can lead to the activation of calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), which in turn phosphorylates and activates AMPK.[3] Activated AMPK is a master regulator of cellular energy homeostasis. It promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.

One of the key downstream targets of AMPK is SIRT1, a NAD+-dependent deacetylase. AMPK activation can increase the cellular NAD+/NADH ratio, thereby activating SIRT1. SIRT1, in turn, can deacetylate and modulate the activity of a variety of transcription factors and coactivators, including peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), to enhance mitochondrial biogenesis and function. Studies have shown that this compound treatment in HepG2 cells increases the phosphorylation of AMPK and the expression of SIRT1.[4]

Upregulation of Uncoupling Proteins (UCPs)

This compound has been demonstrated to upregulate the expression of uncoupling proteins, particularly UCP1 in brown adipose tissue (BAT) and UCP2 in white adipose tissue (WAT).[5] UCPs are mitochondrial inner membrane proteins that dissipate the proton gradient generated by the electron transport chain, uncoupling it from ATP synthesis and leading to the production of heat (thermogenesis). The upregulation of UCP1 by this compound is thought to be mediated by the sympathetic nervous system.[6] Activation of TRPV1 by this compound can lead to the release of catecholamines, which then act on β3-adrenergic receptors in adipocytes to stimulate the expression of UCP1 and other thermogenic genes.

Modulation of PPARγ and PGC-1α

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis and lipid metabolism. Some studies suggest that capsaicinoids can act as agonists of PPARγ.[7] The activation of PPARγ, in concert with its coactivator PGC-1α, can promote the "browning" of white adipose tissue, a process characterized by the emergence of beige adipocytes that express UCP1 and exhibit thermogenic capacity.[8] The interplay between TRPV1 activation and PPARγ signaling in response to this compound is an area of active research, with some evidence suggesting that these pathways may act in concert to regulate adipocyte function.[9]

Quantitative Data on this compound's Cellular Effects

The following tables summarize quantitative data from key studies investigating the effects of this compound on various cellular parameters.

Table 1: Effects of this compound on Lipid and Glucose Metabolism in Palmitic Acid-Treated HepG2 Cells [4]

| Parameter | This compound Concentration (μM) | Result | p-value |

| Triglyceride (TG) | 100 | Decreased | < 0.05 |

| Total Cholesterol (TC) | 100 | Decreased | < 0.05 |

| High-Density Lipoprotein (HDL-C) | 100 | Increased | < 0.05 |

| Glycogen Content | 100 | Increased | < 0.05 |

| p-AMPKα | 100 | Increased | 0.001 |

| SIRT1 Expression | 100 | Increased | 0.000 |

Table 2: Effects of this compound on Uncoupling Protein (UCP) Expression in Mice [5]

| Tissue | Treatment Duration | UCP mRNA/Protein | Result |

| Brown Adipose Tissue | 2 weeks | UCP1 protein and mRNA | Increased |

| White Adipose Tissue | 2 weeks | UCP2 mRNA | Increased |

| Brown Adipose Tissue | Single dose | UCP1 mRNA | Temporarily increased |

| Skeletal Muscle | Single dose | UCP3 mRNA | Temporarily increased |

Experimental Protocols

The following are generalized protocols for key experiments commonly used to investigate the cellular effects of this compound. These should be adapted and optimized for specific experimental conditions.

Cell Culture and Treatment

-

Cell Lines:

-

HepG2 (Human Hepatocellular Carcinoma): Suitable for studying effects on liver metabolism. Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS).[10][11]

-

3T3-L1 (Mouse Preadipocytes): A standard model for studying adipogenesis and adipocyte function. Differentiate into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.[4][12]

-

-

This compound Preparation: Dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute in culture medium to the desired final concentrations for treating cells. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).

-

Treatment: Replace the culture medium with medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 24-48 hours) before proceeding with downstream analyses.[13]

Western Blot Analysis

This protocol is used to detect and quantify specific proteins in cell lysates.

-

Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-AMPK, anti-SIRT1, anti-UCP1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Real-Time Quantitative PCR (RT-qPCR)

This protocol is used to measure the expression levels of specific messenger RNA (mRNA).

-

RNA Extraction: Isolate total RNA from treated cells using a commercial RNA extraction kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: Perform qPCR using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan). Use primers specific for the target genes (e.g., UCP1, SIRT1) and a reference gene (e.g., GAPDH, ACTB).

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target genes using the ΔΔCt method.

Calcium Imaging

This protocol is used to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.

-

Cell Preparation: Plate cells (e.g., HEK293 cells expressing TRPV1) on glass-bottom dishes.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Imaging: Use a fluorescence microscope or a plate reader equipped for fluorescence measurements to acquire baseline fluorescence.

-

Stimulation: Add this compound to the cells and continuously record the changes in fluorescence intensity over time.

-

Data Analysis: Analyze the fluorescence data to determine the kinetics and magnitude of the calcium response.

Conclusion

This compound presents a compelling profile as a bioactive compound with the potential to modulate key cellular pathways involved in energy metabolism and thermogenesis. Its ability to activate TRPV1 and subsequently influence the AMPK/SIRT1 axis and UCP expression provides a molecular basis for its observed physiological effects. The quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further unravel the therapeutic potential of this non-pungent capsaicin analog. Future research should focus on elucidating the intricate crosstalk between these pathways and on translating these fundamental cellular insights into preclinical and clinical applications.

References

- 1. Combination of Capsaicin and this compound Induces Browning in 3T3-L1 White Adipocytes via Activation of the Peroxisome Proliferator-Activated Receptor γ/β3-Adrenergic Receptor Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Capsaicin Induces “Brite” Phenotype in Differentiating 3T3-L1 Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Capsaicin exerts therapeutic effects by targeting tNOX-SIRT1 axis and augmenting ROS-dependent autophagy in melanoma cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling Targets Related to Antiobesity Effects of Capsaicin: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e-century.us [e-century.us]

- 9. mdpi.com [mdpi.com]

- 10. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]

- 11. Capsaicin-induced apoptosis in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 13. researchgate.net [researchgate.net]

The Agonist Journey: A Technical Guide to Capsiate and TRPV1 Receptor Activation

For Immediate Release

A Deep Dive into the Molecular Interactions and Cellular Consequences of Capsiate-Mediated TRPV1 Activation for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor by this compound, a non-pungent analog of capsaicin. We will explore the binding kinetics, downstream signaling cascades, and key experimental methodologies, offering a detailed resource for professionals in the fields of sensory biology, pharmacology, and therapeutic development.

Introduction: this compound and the TRPV1 Receptor

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons.[1][2] It functions as a polymodal molecular integrator, responding to a variety of stimuli including noxious heat (>43°C), acidic conditions (pH < 6.5), and endogenous and exogenous chemical agonists.[1][2][3][4] Capsaicin, the pungent compound in chili peppers, is the most well-known TRPV1 agonist.[5][6] this compound, a naturally occurring capsaicinoid found in non-pungent CH-19 sweet peppers, also acts as a TRPV1 agonist but with distinct physiological effects.[7][8][9] While both compounds activate TRPV1, this compound's unique chemical properties, including higher lipophilicity and instability in aqueous solutions, are thought to contribute to its lack of pungency.[8][9] This distinction makes this compound an intriguing molecule for therapeutic applications, particularly in metabolism and energy expenditure.

Upon activation by an agonist like this compound, the TRPV1 channel opens, allowing an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[6][10] This influx leads to membrane depolarization, the generation of action potentials, and the transmission of sensory signals.[6]

Quantitative Analysis of this compound-TRPV1 Interaction

The potency and efficacy of this compound in activating TRPV1 have been characterized through various in vitro and in vivo studies. While specific binding affinity (Kd) values for this compound are not as extensively reported as for capsaicin, its functional activity has been quantified.

| Parameter | Ligand | Value | Cell Type/System | Reference |

| EC₅₀ | Capsaicin | 0.28 ± 0.03 µM | HEK293 cells expressing TRPV1 | [11] |

| Capsaicin | 0.39 ± 0.05 µM | HEK-TRPV1 cells | [12] | |

| Capsaicin | ~0.68–1.1 µM | Native sensory neurons | [12] | |

| Capsaicin | 0.9 µM | HEK293 cells expressing TRPV1 | [13] | |

| Capsaicin | 2.2 ± 1.2 µM | CHO cells expressing TRPV1 | [14] | |

| Potency | This compound | Similar potency to capsaicin | HEK293 cells expressing TRPV1 | [8][9] |

| Binding Affinity (Kₐ) | Capsaicin | ~10⁶ M⁻¹ | Wildtype TRPV1 | [15] |

Table 1: Quantitative data on the activation of the TRPV1 receptor by capsaicinoids.

The Molecular Pathway of TRPV1 Activation and Sensitization

The activation of TRPV1 by this compound initiates a complex cascade of intracellular signaling events. The initial influx of Ca²⁺ acts as a critical second messenger, triggering multiple downstream pathways that modulate neuronal excitability and sensitivity.

Primary Activation and Ion Influx

This compound binds to a specific pocket within the transmembrane domain of the TRPV1 receptor.[6][16] This binding event induces a conformational change in the channel, leading to its opening and the subsequent influx of cations.[6]

Figure 1: Initial activation of the TRPV1 receptor by this compound.

Sensitization via Protein Kinases

The activity of TRPV1 is significantly modulated by phosphorylation events mediated by several protein kinases.[3][5] This sensitization results in a lower threshold for activation and an enhanced response to stimuli.

-

Protein Kinase C (PKC): Inflammatory mediators can activate Gq-coupled receptors, leading to the activation of PKC.[5] PKC phosphorylates TRPV1, potentiating its response to agonists and reducing its temperature activation threshold.[5]

-

Protein Kinase A (PKA): Pro-inflammatory signals that increase intracellular cyclic AMP (cAMP) levels activate PKA.[5] PKA-mediated phosphorylation of TRPV1 enhances its sensitivity to capsaicin and heat.[5] PKA can also reduce the desensitization of the channel.[17]

-

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): The influx of Ca²⁺ through TRPV1 can activate CaMKII, which in turn phosphorylates and sensitizes the channel, creating a positive feedback loop.[3]

Figure 2: TRPV1 sensitization pathways involving PKC, PKA, and CaMKII.

Desensitization of the TRPV1 Receptor

Prolonged or repeated activation of TRPV1 by this compound leads to a state of desensitization, where the channel becomes less responsive to subsequent stimuli.[17][18] This process is crucial for the analgesic effects of capsaicinoids.[19]

Calcium-Dependent Desensitization

The primary mechanism of desensitization is dependent on the influx of Ca²⁺ through the TRPV1 channel itself.[17][19][20] Elevated intracellular Ca²⁺ levels activate the calcium-sensitive phosphatase, calcineurin.[17][20] Calcineurin dephosphorylates TRPV1, counteracting the sensitizing effects of PKA and leading to a reduction in channel activity.[17] Calcium-bound calmodulin also plays a role in this process.[5]

Receptor Internalization and Degradation

Following prolonged agonist exposure, TRPV1 receptors can be removed from the cell surface through endocytosis.[20][21] This internalization is also a Ca²⁺-dependent process and is followed by the trafficking of the receptor to lysosomes for degradation.[20][21] This downregulation of TRPV1 contributes to long-term desensitization.[21]

Figure 3: Mechanisms of TRPV1 desensitization.

Key Experimental Protocols

The study of this compound and TRPV1 activation relies on a variety of sophisticated experimental techniques. Below are outlines of two fundamental methodologies.

Calcium Imaging Assay

This technique allows for the real-time monitoring of intracellular Ca²⁺ concentration changes in response to TRPV1 activation.

Objective: To measure the increase in intracellular Ca²⁺ in response to this compound application in cells expressing TRPV1.

Methodology:

-

Cell Culture: Culture HEK293 cells transiently or stably expressing the TRPV1 receptor on glass coverslips.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM) or Fluo-4 AM (1-2 µM), in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.[22] Pluronic F-127 is often included to aid in dye solubilization.[22]

-

Washing: Gently wash the cells with fresh buffer to remove extracellular dye.[22]

-

Baseline Measurement: Mount the coverslip on a fluorescence microscope and record the baseline fluorescence intensity.[22]

-

Compound Application: Perfuse the cells with a solution containing this compound at various concentrations.

-

Data Acquisition: Continuously record the fluorescence intensity. For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm.[22] For Fluo-4, use an excitation of 488 nm and measure emission at 520 nm.[22]

-

Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths (for Fura-2) to determine the relative change in intracellular Ca²⁺ concentration.

Figure 4: Workflow for a calcium imaging experiment.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPV1 channel upon activation.

Objective: To record the electrical currents mediated by TRPV1 in response to this compound application.

Methodology:

-

Cell Preparation: Use cells expressing TRPV1 plated on coverslips.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with an appropriate internal solution.[22]

-

Gigaohm Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.[22]

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.[22]

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential, typically -60 mV.[22]

-

Baseline Recording: Record the baseline current.

-

Compound Application: Perfuse the cell with a solution containing this compound.

-

Current Recording: Record the inward current elicited by the activation of TRPV1.[22]

-

Analysis: Measure the peak amplitude of the this compound-evoked current. Construct a dose-response curve by plotting the current amplitude against the this compound concentration to determine the EC₅₀.[22]

Figure 5: Workflow for a whole-cell patch-clamp experiment.

Conclusion and Future Directions

This compound's ability to activate TRPV1 without inducing pungency presents a significant opportunity for the development of novel therapeutics. Understanding the detailed molecular mechanisms of its interaction with the TRPV1 receptor, including the nuances of its binding, the specific downstream signaling pathways it preferentially activates, and the long-term consequences of its-induced desensitization, is paramount. Future research should focus on elucidating the precise structural basis for the differences in pungency between this compound and capsaicin, as well as exploring the therapeutic potential of this compound in metabolic disorders, pain management, and other conditions where TRPV1 modulation is beneficial. The methodologies and pathways detailed in this guide provide a foundational framework for these ongoing and future investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization [frontiersin.org]

- 3. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner [frontiersin.org]

- 5. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Different TRPV1-mediated brain responses to intragastric infusion of capsaicin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TRPV1 activation and induction of nociceptive response by a non-pungent capsaicin-like compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A capsaicinoid-based soft drug, AG1529, for attenuating TRPV1-mediated histaminergic and inflammatory sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TRPV1 Recapitulates Native Capsaicin Receptor in Sensory Neurons in Association with Fas-Associated Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative characterization of capsaicin-induced TRPV1 ion channel activation in HEK293 cells by impedance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels. [escholarship.org]

- 16. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Integrating TRPV1 Receptor Function with Capsaicin Psychophysics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Functional Recovery from Desensitization of Vanilloid Receptor TRPV1 Requires Resynthesis of Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Calcium-dependent desensitization of vanilloid receptor TRPV1: a mechanism possibly involved in analgesia induced by topical application of capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Agonist- and Ca2+-dependent desensitization of TRPV1 channel targets the receptor to lysosomes for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

Unveiling the Non-Pungent Powerhouse: A Technical Guide to Capsiate Sources Beyond CH-19 Sweet Peppers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsiate, a non-pungent analog of capsaicin, has garnered significant scientific interest for its potential therapeutic applications, including anti-obesity and metabolic health benefits. While the CH-19 Sweet pepper is the most well-known source, a broader understanding of its natural distribution is crucial for research and development. This technical guide provides an in-depth exploration of natural this compound sources beyond the CH-19 Sweet pepper, complete with detailed experimental protocols for its quantification and an elucidation of its key signaling pathways.

Natural Sources of this compound: An Exclusive Trait of the Capsicum Genus

Extensive research has consistently demonstrated that the natural occurrence of capsiates, including this compound, dihydrothis compound, and nordihydrothis compound, is exclusively confined to the plant genus Capsicum. To date, no scientific evidence supports the presence of capsiates in any other plant species. This exclusivity underscores the unique biosynthetic pathways that have evolved within this genus.

While CH-19 Sweet remains a primary source, several other Capsicum varieties have been identified as containing capsiates, often in varying concentrations. This diversity offers a range of options for researchers seeking to isolate and study these compounds.

Quantitative Data on this compound and Dihydrothis compound Content in Various Capsicum Cultivars

The following table summarizes the quantitative data on this compound and dihydrothis compound content found in various Capsicum cultivars, providing a comparative overview for researchers.

| Capsicum Cultivar | Species | This compound Content (µg/g dry weight unless otherwise specified) | Dihydrothis compound Content (µg/g dry weight unless otherwise specified) | Reference |

| 'Filius Blue' | C. annuum | Maximum concentration at 34 days post-anthesis[1] | Not specified | [1] |

| 'Filius Green' | C. annuum | Maximum concentration at 34 days post-anthesis[1] | Not specified | [1] |

| 'Habanero' | C. chinense | ~603.66 µg/g DW at intermediate ripening stages[2][3] | Not specified | [2][3] |

| 'Bhut Jolokia' | C. chinense | Accumulation starts 10-20 days post-anthesis, peaks at 40 days[2] | Not specified | [2] |

| 'SNU11-001' | C. annuum | 6855.98 ± 1795.53 µg/g DW[2] | Not specified | [2] |

| 'Aji Dulce' | C. chinense | High capsinoid content reported[2] | Not specified | [2] |

| 'Maru Salad' | C. annuum | Contains capsinoids[2] | Not specified | [2] |

| 'Dieta' series | C. annuum | Contains capsinoids[2] | Not specified | [2] |

Experimental Protocols

Extraction and Purification of Capsiates from Capsicum Fruit

This protocol outlines a common method for the extraction and purification of capsiates from dried and powdered pepper fruit, employing solvent extraction and liquid-liquid partitioning.

Materials:

-

Dried and powdered Capsicum fruit material

-

Pentane

-

Acetonitrile

-

Rotary evaporator

-

Separatory funnel

-

Filter paper and funnel

Procedure:

-

Extraction:

-

Submerge the powdered pepper material in pentane (e.g., a 1:10 solid-to-solvent ratio).

-

Stir or agitate the mixture for a defined period (e.g., 24 hours) at room temperature to facilitate the extraction of lipophilic compounds, including capsiates.

-

Filter the mixture to separate the pentane extract from the solid plant material.

-

Repeat the extraction process with fresh pentane to ensure maximum yield.

-

Combine the pentane extracts and concentrate them using a rotary evaporator to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Dissolve the crude pentane extract in a fresh volume of pentane.

-

Transfer the pentane solution to a separatory funnel.

-

Add an equal volume of acetonitrile to the separatory funnel.

-

Shake the funnel vigorously for several minutes to allow for the partitioning of the compounds between the two immiscible solvents. Capsiates will preferentially partition into the more polar acetonitrile phase.

-

Allow the layers to separate and collect the lower acetonitrile phase.

-

Repeat the partitioning of the pentane phase with fresh acetonitrile to maximize the recovery of capsiates.

-

Combine the acetonitrile fractions and evaporate the solvent using a rotary evaporator to yield a this compound-enriched extract.

-

Quantification of this compound and Dihydrothis compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a detailed methodology for the quantitative analysis of this compound and dihydrothis compound using HPLC with a Diode Array Detector (DAD).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (typically in a 60:40 v/v ratio) is effective.

-

Flow Rate: A flow rate of 1.0 mL/min is generally optimal.

-

Detection Wavelength: 280 nm is the standard wavelength for the detection of capsinoids.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation:

-

Prepare stock solutions of pure this compound and dihydrothis compound standards in the mobile phase.

-

Create a series of calibration standards of known concentrations by diluting the stock solutions.

-

-

Sample Preparation:

-

Dissolve the this compound-enriched extract obtained from the purification step in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

-

-

Analysis:

-

Inject the prepared standards and samples into the HPLC system.

-

Record the chromatograms and identify the peaks corresponding to this compound and dihydrothis compound based on their retention times compared to the standards.

-